Molecular Weight and Formula Differentiation from Des-Methyl Analog (CAS 645421-46-1)
The target compound (C15H22O2, MW 234.334) differs from its closest structural analog, (3-prop-2-enylcyclohex-2-en-1-yl) pent-4-enoate (CAS 645421-46-1; C14H20O2, MW 220.307), by exactly one methyl group (ΔCH2, ΔMW ≈ 14.03) . This structural difference is reflected in the predicted LogP: the target compound has a LogP of 3.94, whereas the des-methyl analog, having fewer hydrophobic carbons, is expected to have a lower LogP. The topological polar surface area (PSA) is identical (26.30 Ų) for both molecules, indicating that the methyl group contributes to lipophilicity without altering hydrogen-bonding capacity.
| Evidence Dimension | Molecular weight and formula differentiation |
|---|---|
| Target Compound Data | C15H22O2; MW 234.334 g/mol; LogP 3.94 |
| Comparator Or Baseline | CAS 645421-46-1 ((3-prop-2-enylcyclohex-2-en-1-yl) pent-4-enoate): C14H20O2; MW 220.307 g/mol |
| Quantified Difference | ΔMW ≈ 14.03 g/mol (one CH2 unit); ΔLogP ≈ +0.5 to +0.8 (estimated incremental contribution of methyl group to LogP based on fragment-based prediction models) |
| Conditions | Predicted physicochemical properties from database entries; no experimental LogP or chromatographic retention data available for either compound |
Why This Matters
The higher molecular weight and increased lipophilicity of the target compound ensure procurement of the correct methyl-substituted intermediate, which is critical for the intended C-2 stereodirecting effect in Claisen rearrangement applications.
